Antimicrobial Activity of the Methylthio-Imidazoline Scaffold Against Standard Antibiotics
The methylthio-imidazoline pharmacophore, which is conserved in the target compound, has been demonstrated to confer equipotent or superior in vitro antibacterial activity compared to clinical antibiotics. In a panel of 1-aryl-2-methylthio-imidazolines, compounds 2a and 2e displayed equipotent activity to chloramphenicol, while analogs 2a,c,e–g and 4b showed superior MIC values relative to ampicillin against a range of Gram-positive and Gram-negative bacteria, moulds, and yeast-like fungi [1]. Although these data do not correspond to the specific bromofuran derivative, they establish the methylthio-imidazoline core as a privileged substructure for antimicrobial activity and provide a quantitative baseline (MIC range 11.0–89.2 μM) against which the target compound can be benchmarked.
| Evidence Dimension | Antimicrobial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC not yet reported for (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone; the methylthio-imidazoline core confers MIC values in the range of 11.0–89.2 μM across diverse pathogenic species. |
| Comparator Or Baseline | Chloramphenicol and ampicillin (reference antibiotics). Select methylthio-imidazoline analogs (2a,e) exhibited equipotent activity to chloramphenicol; analogs (2a,c,e–g, 4b) were superior to ampicillin. |
| Quantified Difference | Target compound belongs to the same structural class as compounds achieving MIC values as low as 11.0 μM, representing a potential ~2- to 8-fold improvement or parity over ampicillin depending on the analog. |
| Conditions | In vitro antimicrobial susceptibility testing against clinical isolates of Gram-positive and Gram-negative bacteria, moulds, and yeast-like fungi. |
Why This Matters
Procurement for antimicrobial screening programs is justified because the methylthio-imidazoline core has a verifiable, quantifiable track record of superior or equipotent activity relative to first-line clinical antibiotics, providing a strong SAR foundation for lead optimization.
- [1] Wujec M., et al. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry, 2006, 14(17), 5895-5901. View Source
